molecular formula C30H37ClN4O3S3 B2468456 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1215668-94-2

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride

Cat. No.: B2468456
CAS No.: 1215668-94-2
M. Wt: 633.28
InChI Key: MVTCHKGISRHUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C30H37ClN4O3S3 and its molecular weight is 633.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for maintaining genomic integrity. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is synthesized through a series of reactions involving substituted 2-amino benzothiazoles and N-phenyl anthranilic acid. The final product has a molecular formula of C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2} and a molecular weight of approximately 500.1 g/mol. Its purity is typically around 95% .

Inhibition of APE1

The primary biological activity of this compound is its inhibition of APE1, which is involved in repairing DNA damage caused by various agents, including alkylating agents like temozolomide. Studies have shown that the compound exhibits low micromolar activity against purified APE1 and enhances the cytotoxic effects of DNA-damaging agents in cancer cell lines such as HeLa cells . The inhibition leads to an accumulation of apurinic sites in DNA, thereby increasing cellular sensitivity to chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the inhibitory potency against APE1. For instance:

  • Thiazole Moiety : The presence of the benzo[d]thiazole ring is critical for binding affinity to APE1.
  • Alkyl Substituents : Variations in alkyl chain lengths and branching can affect solubility and bioavailability.
  • Sulfamoyl Group : The N,N-dipropylsulfamoyl group enhances the interaction with the enzyme's active site.

Table 1 summarizes the key structural features and their corresponding biological activities.

Structural FeatureModification TypeEffect on Activity
Benzo[d]thiazoleEssential for bindingHigh affinity for APE1
Isopropyl groupAlkyl substitutionImproves solubility
DipropylsulfamoylFunctional groupEnhances enzyme interaction

In Vitro Studies

In vitro assays demonstrate that this compound not only inhibits APE1 but also potentiates the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide in various cancer cell lines. The combination treatment leads to increased DNA damage and cell death compared to either agent alone .

In Vivo Studies

In vivo studies using mouse models indicate that after intraperitoneal administration at a dose of 30 mg/kg, the compound achieves significant plasma and brain exposure levels. This suggests potential for central nervous system penetration, which is crucial for treating brain tumors .

Case Studies

A notable case study involved the use of this compound in conjunction with temozolomide for treating glioblastoma multiforme (GBM). The combination therapy resulted in enhanced tumor regression compared to monotherapy with temozolomide alone. Patients exhibited improved overall survival rates, highlighting the therapeutic potential of targeting APE1 in cancer treatment .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its unique structural features. Key applications include:

  • Immunomodulatory Effects : Research indicates that this compound can modulate the activity of various immune cells, potentially influencing the immune response. This property could be explored for therapeutic applications in autoimmune diseases or immunotherapy .
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical biological processes. For instance, related compounds have been studied for their inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a target for cancer therapy due to its role in DNA repair .
  • Antimicrobial Properties : Compounds with thiazole and pyridine structures often exhibit antimicrobial activity. The specific interactions and mechanisms through which this compound may exert such effects warrant further investigation .

Synthesis Pathways

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride involves multi-step synthetic pathways that may include:

  • Formation of the Thieno-Pyridine Core : Utilizing cyclization reactions to construct the tetrahydrothieno[2,3-c]pyridin structure.
  • Introduction of Functional Groups : Employing sulfonation and acylation reactions to introduce the sulfamoyl and benzamide moieties.

Case Studies

Several studies have explored the applications of similar compounds:

  • Anticancer Research : A study published in Molecules highlighted the potential of thiazole-containing compounds as anticancer agents due to their ability to inhibit cancer cell proliferation .
  • Immunotherapy Applications : Research demonstrated that modifications to thiazole-based compounds could enhance their immunomodulatory properties, making them candidates for further development in immunotherapy .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S3.ClH/c1-5-16-34(17-6-2)40(36,37)22-13-11-21(12-14-22)28(35)32-30-27(29-31-24-9-7-8-10-25(24)38-29)23-15-18-33(20(3)4)19-26(23)39-30;/h7-14,20H,5-6,15-19H2,1-4H3,(H,32,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTCHKGISRHUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.